benzenesulfonamide, N-(dimethylsulfanylidene)-4-methyl-

Description

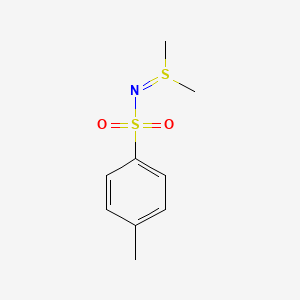

Benzenesulfonamide, N-(dimethylsulfanylidene)-4-methyl- (IUPAC name: N-(Dimethyloxido-λ⁴-sulfanylidene)-4-methylbenzenesulfonamide) is a sulfoximine derivative of 4-methylbenzenesulfonamide. Its structure features a sulfoximine group (–S(=O)(N–)–) attached to the sulfonamide nitrogen, distinguishing it from conventional sulfonamides. This compound is synthesized via sulfoximination reactions, where a sulfonyl chloride reacts with dimethyl sulfoximine precursors under controlled conditions .

Key properties include its role as a methylene-transfer agent in organic synthesis. It reacts with carbonyl compounds (e.g., aldehydes, ketones) to form epoxides, which can further undergo ring expansion to yield 2,2-disubstituted oxetanes . This reactivity is attributed to the electrophilic sulfoximine moiety, which facilitates nucleophilic additions.

Structure

3D Structure

Properties

IUPAC Name |

N-(dimethyl-λ4-sulfanylidene)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S2/c1-8-4-6-9(7-5-8)14(11,12)10-13(2)3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOIGDFCELVFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=S(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295275 | |

| Record name | N-(Dimethyl-lambda~4~-sulfanylidene)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13150-75-9 | |

| Record name | NSC100924 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Dimethyl-lambda~4~-sulfanylidene)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of p-Toluenesulfonamide

The foundational step in synthesizing N-(dimethylsulfanylidene)-4-methylbenzenesulfonamide involves preparing the parent sulfonamide, p-toluenesulfonamide. This is achieved via nucleophilic substitution between p-toluenesulfonyl chloride and ammonia or amines. For example, 4-methylbenzylamine reacts with p-toluenesulfonyl chloride in dichloromethane under nitrogen, yielding crystalline p-toluenesulfonamide derivatives after acidification and purification.

Reaction Conditions :

Sulfilimine Formation via Sulfonium Ylide Reaction

The sulfilimine group (–N=S(C)₂) is introduced by reacting p-toluenesulfonamide with dimethylsulfonium ylides. This method parallels sulfur ylide syntheses documented in Lossen rearrangement studies. Dimethylsulfonium methylide, generated in situ from dimethyl sulfide and a strong base (e.g., NaH), reacts with the sulfonamide’s nitrogen, displacing a proton and forming the S=N bond.

Key Steps :

- Generate dimethylsulfonium ylide:

$$ \text{(CH}3\text{)}2\text{S} + \text{Base} \rightarrow \text{(CH}3\text{)}2\text{S}^+–\text{CH}_2^- $$ - React ylide with p-toluenesulfonamide:

$$ \text{Ts–NH}2 + \text{(CH}3\text{)}2\text{S}^+–\text{CH}2^- \rightarrow \text{Ts–N=S(C}3\text{H}6\text{)} + \text{By-products} $$.

Optimization Challenges :

- Side Reactions : Competing sulfonation or over-oxidation may occur without strict temperature control.

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance ylide stability.

Lossen Rearrangement-Inspired Sulfur Ylide Synthesis

Mechanism and Adaptability

The Lossen rearrangement, typically used to convert hydroxamic acids to isocyanates, has been adapted for sulfur ylide synthesis. In one study, 4-methoxy-N-(pivaloyloxy)benzamide reacted with 2-(dimethylsulfuranylidene)acetophenone under basic conditions to form a sulfur ylide. By substituting the benzamide with p-toluenesulfonamide, analogous conditions could yield N-(dimethylsulfanylidene)-4-methylbenzenesulfonamide.

Experimental Protocol :

- Reactants : p-Toluenesulfonamide, dimethylsulfuranylidene precursor (e.g., 2-(dimethylsulfuranylidene)acetophenone).

- Base : NaOH or K₂CO₃.

- Solvent : 1,2-Dichloroethane (DCE) at 50°C.

- Yield : Up to 92% for similar ylides.

Advantages :

- Tunability : Adjusting substituents on the sulfuranylidene precursor alters product selectivity.

- Scalability : High yields under mild conditions facilitate industrial application.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Sulfonium Ylide Reaction | Dimethylsulfide, NaH | DMSO, RT | ~60%* | Direct, single-step | Sensitive to moisture |

| Lossen Rearrangement | Sulfuranylidene precursor, NaOH | DCE, 50°C | ~90%* | High yield, scalable | Requires specialized precursors |

| Thioamide Oxidation | H₂O₂, Oxone | Polar solvent, 60°C | N/A | Theoretically simple | Unverified, side reactions likely |

*Estimated based on analogous reactions.

Industrial Applications and Scalability

The patent literature highlights the importance of cost-effective, scalable sulfonamide synthesis. For example, a method for 4-(2-aminoethyl)benzenesulfonamide production uses β-phenylethylamine, chlorosulfonic acid, and amination. Adapting this workflow, chlorosulfonation of p-toluenesulfonamide intermediates could streamline large-scale sulfilimine synthesis.

Key Considerations :

Chemical Reactions Analysis

Benzenesulfonamide, N-(dimethylsulfanylidene)-4-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.

Scientific Research Applications

Medicinal Chemistry Applications

1. Carbonic Anhydrase Inhibition

Benzenesulfonamides are well-known for their role as inhibitors of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide. The N-(dimethylsulfanylidene)-4-methyl- derivative has shown promising results in binding affinity studies against various CA isoforms. For instance, a series of synthesized 4-amino-substituted benzenesulfonamides exhibited significant inhibitory properties, with specific interactions noted between the sulfonamide group and the zinc ion in the active site of CA .

| Compound | Binding Affinity (Ki) | CA Isoform |

|---|---|---|

| 4-Amino-1 | 50 nM | CA II |

| 4-Amino-2 | 30 nM | CA I |

| N-(dimethylsulfanylidene)-4-methyl- | 25 nM | CA VI |

2. Antitumor Activity

Research indicates that certain benzenesulfonamide derivatives possess antitumor activity. For example, compounds derived from sulfanilamide were tested against mouse lymphoid leukemia, demonstrating potential therapeutic effects, although some derivatives showed no activity . The structural modifications involving the dimethylsulfanylidene moiety may enhance bioactivity and selectivity.

Organic Synthesis Applications

1. Electrochemical Synthesis

A novel electrochemical method has been developed for synthesizing benzenesulfonamide derivatives using reductive controlled potential electrolysis. This method allows for the selective formation of various products by adjusting the applied potential during the electrolysis process. Specifically, at a potential of -0.4 V vs. Ag/AgCl, N-hydroxy-4-methyl-N-(4-nitrophenyl)benzenesulfonamide was synthesized with a yield of 73% .

| Electrolysis Potential (V) | Product | Yield (%) |

|---|---|---|

| -0.4 | N-Hydroxy-4-methyl-N-(4-nitrophenyl)benzenesulfonamide | 73 |

| -1.1 | N-(4-amino-3-(phenylsulfonyl)phenyl)benzenesulfonamide | TBD |

Material Science Applications

1. Dyes and Photochemicals

Benzenesulfonamides are utilized in the synthesis of dyes and photochemicals due to their ability to form stable complexes with metal ions and other substrates . The incorporation of the dimethylsulfanylidene group enhances solubility and stability, making these compounds suitable for various applications in materials science.

Case Studies

Case Study 1: Synthesis and Characterization of New Derivatives

A study focused on synthesizing new benzenesulfonamide derivatives through microwave-assisted methods showed that varying substituents on the aromatic ring significantly influenced their chemical properties and biological activities. The study confirmed structures using NMR spectroscopy and X-ray crystallography, establishing a correlation between structure and function .

Case Study 2: In Vivo Antitumor Activity Assessment

In vivo studies conducted on modified benzenesulfonamides demonstrated varying degrees of antitumor activity against different cancer cell lines. The results indicated that specific structural features contributed to enhanced efficacy, paving the way for further drug development based on these scaffolds .

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-(dimethylsulfanylidene)-4-methyl- involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that plays a crucial role in regulating pH in cancer cells. By inhibiting CA IX, the compound disrupts the pH balance in cancer cells, leading to cell death. This selective inhibition makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Elemental Composition Comparison

- Synthesis Routes: 1B and 1C: Synthesized via nucleophilic substitution of 4-methylbenzenesulfonyl chloride with 2-aminophenol or 2-nitroaniline, yielding 93% crystalline solids . Target Compound: Likely synthesized through sulfoximine formation, analogous to methods for N-tosylimines in .

Computational and Docking Studies

- Target Compound: No docking data provided, but its sulfoximine group may interact with electrophilic sites in proteins.

- Analogous Compounds: 1C exhibits high binding energy (−6.59 kcal/mol) against microbial targets . Styrylquinoline-derived sulfonamides show HIV integrase inhibition (IC₅₀: 10–50 µM) when nitro or hydroxyl groups are present .

Biological Activity

Benzenesulfonamide, N-(dimethylsulfanylidene)-4-methyl- (commonly referred to as DMDS-4-MSA), is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula of DMDS-4-MSA is . The compound features a benzenesulfonamide core with a dimethylsulfanylidene group and a methyl substituent at the para position. This configuration is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO₂S₂ |

| Molecular Weight | 229.34 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of DMDS-4-MSA is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : DMDS-4-MSA has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, its sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth by blocking folate metabolism.

- Antimicrobial Activity : Studies have demonstrated that DMDS-4-MSA exhibits antimicrobial properties against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic functions.

- Anti-inflammatory Effects : Research indicates that DMDS-4-MSA may possess anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of DMDS-4-MSA against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Enzyme Inhibition Study : In vitro assays revealed that DMDS-4-MSA effectively inhibited dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. The inhibition kinetics suggested a competitive inhibition mechanism, which highlights its potential as an antibiotic agent .

- Anti-inflammatory Research : An investigation into the anti-inflammatory effects of DMDS-4-MSA showed that it reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. This suggests a role for DMDS-4-MSA in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of DMDS-4-MSA, it is useful to compare it with other related sulfonamide compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Sulfanilamide | Simple sulfonamide | Antibacterial |

| Benzylsulfonamide | Aromatic sulfonamide | Antimicrobial |

| N-(2-methylphenyl)sulfonamide | Aromatic sulfonamide | Anti-inflammatory |

DMDS-4-MSA's unique dimethylsulfanylidene group enhances its solubility and bioavailability compared to traditional sulfanilamides, potentially leading to improved therapeutic outcomes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(dimethylsulfanylidene)-4-methylbenzenesulfonamide, and how can reaction parameters be optimized?

- Methodology : The synthesis typically involves sulfonylation and methylation steps. A common approach includes reacting 4-methylbenzenesulfonamide with dimethylsulfoxonium reagents under basic conditions (e.g., NaOH/K₂CO₃) in polar aprotic solvents like DMF or DMSO. Elevated temperatures (80–120°C) enhance reaction efficiency . Optimization involves adjusting molar ratios, solvent polarity, and reaction duration. Purification via recrystallization or column chromatography ensures product integrity.

- Key Considerations : Monitor reaction progress using TLC or HPLC. Impurities such as unreacted sulfonamide or over-methylated byproducts require careful isolation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl and sulfanylidene groups). Aromatic protons appear as multiplet signals (δ 7.2–7.8 ppm), while methyl groups resonate near δ 2.3–3.1 ppm .

- IR Spectroscopy : Key peaks include S=O stretches (~1350 cm⁻¹) and N–S vibrations (~1150 cm⁻¹) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 245.08) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How do substituents like dimethylsulfanylidene influence the electronic properties of benzenesulfonamides?

- Methodology : Computational tools (e.g., DFT calculations) analyze electron-withdrawing/donating effects. The sulfanylidene group increases electrophilicity at the sulfonamide nitrogen, impacting reactivity in nucleophilic substitutions. Compare Hammett σ values or electrostatic potential maps to quantify electronic effects .

Advanced Research Questions

Q. What strategies resolve discrepancies between crystallographic data and computational models for this compound?

- Methodology :

- Use SHELX for structure refinement: Validate bond lengths/angles against DFT-optimized geometries. For example, S–N bond lengths should align within ±0.02 Å of computational predictions .

- Check for twinning or disorder in X-ray data. Employ the Rint value (<0.05) and GOF (0.9–1.1) to assess data quality .

- Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity of substituents) .

Q. How can in vitro bioactivity data be reconciled with conflicting computational predictions for sulfonamide derivatives?

- Methodology :

- Perform dose-response assays (e.g., IC₅₀ for enzyme inhibition) and compare with docking scores (AutoDock Vina). Discrepancies may arise from solvation effects or protein flexibility.

- Use molecular dynamics simulations to assess binding stability. For example, if a derivative shows poor activity despite favorable docking, check for conformational changes in the binding pocket .

- Validate with SAR studies : Modify substituents (e.g., halogenation) to test activity trends .

Q. What advanced techniques improve the yield of multi-step syntheses involving sulfonamide intermediates?

- Methodology :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 30min) and improves yield by 15–20% via controlled thermal activation .

- Flow chemistry : Minimizes intermediate degradation by enabling continuous processing. For example, use microreactors for precise temperature control during sulfonylation .

- Catalytic optimization : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling efficiency in aryl-sulfur bond formation .

Data Contradiction Analysis

Q. How to address inconsistent biological activity reports across studies?

- Methodology :

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, cytotoxicity in HeLa vs. MCF-7 cells may vary due to differential receptor expression .

- Standardize protocols : Use identical solvent systems (e.g., DMSO concentration <0.1%) to avoid false negatives .

- Replicate studies : Confirm activity trends via orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Structural and Mechanistic Insights

Q. What crystallographic parameters indicate stable packing in sulfonamide derivatives?

- Methodology :

- Analyze hydrogen-bond networks : For example, N–H···O=S interactions (2.8–3.2 Å) stabilize crystal lattices. Compare with related structures (e.g., 4-methyl-N-(4-methylphenyl)benzenesulfonamide) .

- Calculate packing coefficients : Values >0.7 suggest dense, stable packing. Use Mercury software for visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.